molecular formula C18H19N5O B6638207 Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone

Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone

Cat. No. B6638207
M. Wt: 321.4 g/mol
InChI Key: IQOKMGZBGYPHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone, also known as PPM1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPM1 belongs to the class of pyrazolopyrimidine derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival. This compound has also been reported to inhibit the activity of certain enzymes, such as Aurora A kinase and HDAC6, which play important roles in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In inflammatory cells, this compound has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB and MAPK pathways. In viral infections, this compound has been reported to inhibit the replication and assembly of HCV and HIV.

Advantages and Limitations for Lab Experiments

Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-established biological activities. However, there are also some limitations that need to be considered, such as its low solubility in aqueous solutions, potential toxicity at high concentrations, and limited in vivo efficacy.

Future Directions

There are several future directions for the research on Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone, including the development of more potent and selective analogs, the investigation of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, this compound could be explored for its potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases, where dysregulation of signaling pathways plays a critical role. Finally, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, could be investigated for its synergistic effects and improved therapeutic outcomes.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its underlying mechanisms of action.

Synthesis Methods

The synthesis of Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone involves the reaction of 4-(pyridin-4-ylmethyl)piperidine with pyrazolo[1,5-a]pyrimidin-3-one in the presence of a base, such as potassium carbonate or sodium hydride. The reaction is carried out in a solvent, such as dimethylformamide or N-methylpyrrolidone, under reflux conditions for several hours. The resulting product is purified by column chromatography, yielding this compound in high purity and yield.

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been investigated for its antiviral activity against hepatitis C virus (HCV) and human immunodeficiency virus (HIV).

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-18(16-13-21-23-9-1-6-20-17(16)23)22-10-4-15(5-11-22)12-14-2-7-19-8-3-14/h1-3,6-9,13,15H,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOKMGZBGYPHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=NC=C2)C(=O)C3=C4N=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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